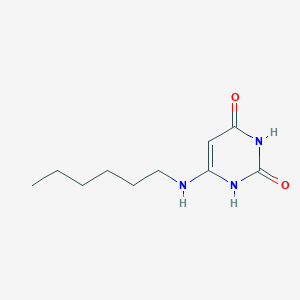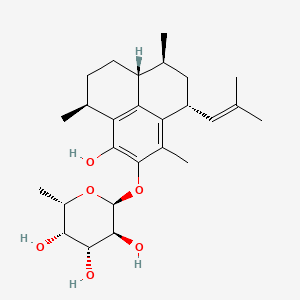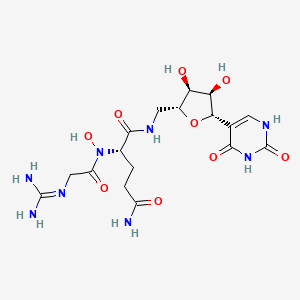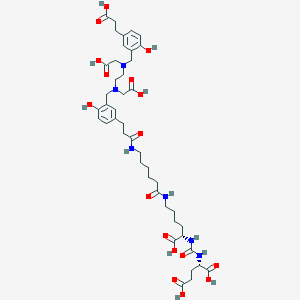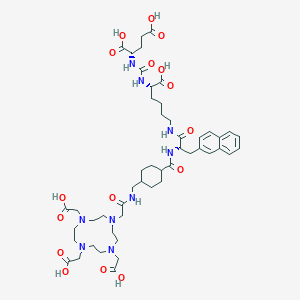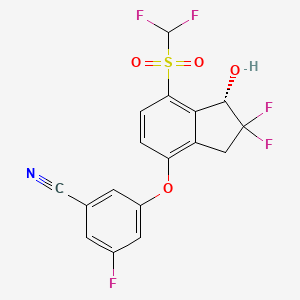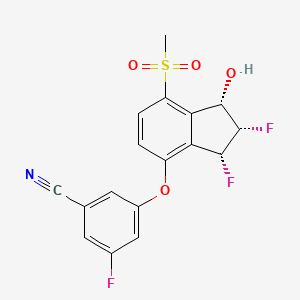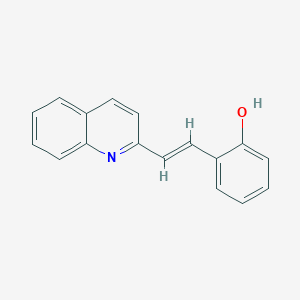
奎宁尼布
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
喹宁是一种小分子药物,化学名为2-[(E)-2-(喹啉-2-基)乙烯基]苯酚。它在各种治疗应用中显示出巨大的潜力,特别是在治疗结直肠癌方面。 喹宁以其抗血管生成特性而闻名,这意味着它可以抑制新血管的形成,这是肿瘤生长和扩散的关键过程 .
科学研究应用
喹宁具有广泛的科学研究应用:
作用机制
喹宁主要通过其抗血管生成特性发挥作用。它通过靶向血管内皮生长因子 (VEGF) 途径来抑制新血管的形成。 喹宁减少了各种血管生成因子的分泌,包括 IL-6、IL-8、VEGF 和 TNF,从而抑制肿瘤生长和血管通透性 .
生化分析
Biochemical Properties
Quininib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to antagonize cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) at micromolar IC50 values . These interactions inhibit the signaling pathways mediated by these receptors, which are involved in inflammatory and angiogenic processes. Additionally, quininib has been found to modulate the expression of ferroptosis markers such as glutathione peroxidase 4 (GPX4), biliverdin, and glutamate-cysteine ligase modifier subunit (GCLM), indicating its role in inducing ferroptosis, a type of cell death driven by iron-dependent peroxidation of phospholipids .
Cellular Effects
Quininib exerts significant effects on various types of cells and cellular processes. In endothelial cells, it inhibits angiogenic tubule formation and cell migration, thereby reducing angiogenesis . In cancer cells, quininib has been shown to reduce cell survival and proliferation. It also influences cell signaling pathways by modulating the expression of angiogenic and inflammatory genes, such as IL-6, IL-8, VEGF, and TNF . Furthermore, quininib induces ferroptosis in metastatic uveal melanoma cells by altering the expression of key ferroptosis markers .
Molecular Mechanism
The molecular mechanism of quininib involves its binding interactions with cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), leading to the inhibition of these receptors’ signaling pathways . This inhibition results in reduced angiogenesis and inflammation. Additionally, quininib modulates the expression of ferroptosis markers, promoting ferroptosis in cancer cells . The compound’s ability to inhibit angiogenesis and induce ferroptosis makes it a potent therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quininib have been observed to change over time. The compound is stable and well-tolerated in various models, including zebrafish, human cell lines, and murine eyes . Long-term studies have shown that quininib significantly reduces tumor growth and angiogenesis in colorectal cancer xenografts . Additionally, quininib’s effects on ferroptosis markers in metastatic uveal melanoma cells have been observed over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of quininib vary with different dosages in animal models. In mice, quininib is well-tolerated at a dosage of 50 mg/kg administered intraperitoneally every three days At this dosage, quininib significantly reduces tumor growth and angiogenesis without causing adverse effects
Metabolic Pathways
Quininib is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate angiogenesis and ferroptosis. The compound modulates the expression of enzymes such as glutathione peroxidase 4 (GPX4) and glutamate-cysteine ligase modifier subunit (GCLM), which are involved in the ferroptosis pathway . Additionally, quininib’s antagonistic effects on cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) influence the metabolic flux of inflammatory and angiogenic mediators .
Transport and Distribution
Quininib is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In zebrafish and murine models, quininib has been shown to accumulate in endothelial cells and tumor tissues, where it exerts its anti-angiogenic effects . The compound’s distribution within cells is influenced by its binding to cysteinyl leukotriene receptors and other biomolecules involved in angiogenesis and ferroptosis .
Subcellular Localization
The subcellular localization of quininib is critical for its activity and function. Quininib has been observed to localize in the cytoplasm and nucleus of endothelial and cancer cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In the cytoplasm, quininib interacts with cysteinyl leukotriene receptors and other biomolecules, while in the nucleus, it modulates the expression of genes involved in angiogenesis and ferroptosis .
准备方法
合成路线和反应条件
喹宁可以通过多种方法合成。 一种常见的方法是在合适的反应条件下,将苯胺衍生物与β-酮酸酯缩合,形成4-羟基喹啉 . 另一种方法涉及喹宁-透明质酸溶液的盐析,然后与4臂-PEG-胺交联,并冷冻干燥 .
工业生产方法
喹宁的工业生产通常涉及使用上述方法进行大规模合成。该工艺经过优化,以确保最终产品的高产率和纯度。 使用高性能液相色谱 (HPLC) 等先进技术来监控产品的质量和一致性是常见的 .
化学反应分析
反应类型
喹宁会发生各种化学反应,包括:
还原: 还原反应可以将醌转化回其氢醌形式.
常见试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原剂: 硼氢化钠等还原剂用于将醌转化为氢醌.
催化剂: 碳载钯 (Pd/C) 等催化剂通常用于氢化反应.
形成的主要产物
相似化合物的比较
喹宁在其对半胱氨酰白三烯受体 1 和 2 (CysLT1-2) 的双重抑制方面是独一无二的,这使其与贝伐单抗和瑞戈非尼等其他抗血管生成药物区分开来 . 类似的化合物包括:
喹宁独特的机制和抑制多种血管生成途径的能力使其成为癌症治疗中进一步开发的有希望的候选者。
属性
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 |
Source


|
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
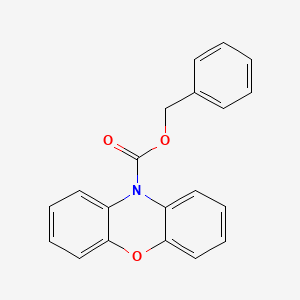
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)

